molecular formula C24H30Cl2O6Sn B14323552 Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane CAS No. 104697-81-6

Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane

Cat. No.: B14323552
CAS No.: 104697-81-6
M. Wt: 604.1 g/mol
InChI Key: BHRVUAMUGZXANT-UHFFFAOYSA-L
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Description

Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including catalysis, biocides, and stabilizers for polyvinyl chloride (PVC). This compound, in particular, has unique properties due to the presence of 2-chlorophenoxy and acetyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane typically involves the reaction of dibutyltin oxide with 2-chlorophenoxyacetic acid in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete reaction and formation of the desired product. The general reaction can be represented as follows:

Dibutyltin oxide+2(2-chlorophenoxyacetic acid)Dibutylbis[(2-chlorophenoxy)acetyl]oxystannane+Water\text{Dibutyltin oxide} + 2 \text{(2-chlorophenoxyacetic acid)} \rightarrow \text{this compound} + \text{Water} Dibutyltin oxide+2(2-chlorophenoxyacetic acid)→Dibutylbis[(2-chlorophenoxy)acetyl]oxystannane+Water

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.

    Substitution: The 2-chlorophenoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin dichloride, while substitution with an amine may produce a dibutyltin amide derivative.

Scientific Research Applications

Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used as a stabilizer in the production of PVC and other polymers, enhancing their thermal stability and durability.

Mechanism of Action

The mechanism of action of Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The molecular targets and pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Protein Binding: It can bind to proteins, altering their structure and function.

    Cellular Signaling: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane can be compared with other organotin compounds such as:

  • Dibutyltin dilaurate
  • Dibutyltin dichloride
  • Dibutyltin oxide

Uniqueness

The presence of 2-chlorophenoxy and acetyl groups in this compound imparts unique properties, such as enhanced stability and specific biological activity, distinguishing it from other organotin compounds.

Similar Compounds

  • Dibutyltin dilaurate : Used as a catalyst in polyurethane production.
  • Dibutyltin dichloride : Known for its use in organic synthesis and as a stabilizer for PVC.
  • Dibutyltin oxide : Commonly used as a catalyst and stabilizer in various industrial applications.

Properties

CAS No.

104697-81-6

Molecular Formula

C24H30Cl2O6Sn

Molecular Weight

604.1 g/mol

IUPAC Name

[dibutyl-[2-(2-chlorophenoxy)acetyl]oxystannyl] 2-(2-chlorophenoxy)acetate

InChI

InChI=1S/2C8H7ClO3.2C4H9.Sn/c2*9-6-3-1-2-4-7(6)12-5-8(10)11;2*1-3-4-2;/h2*1-4H,5H2,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

BHRVUAMUGZXANT-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)COC1=CC=CC=C1Cl)OC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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